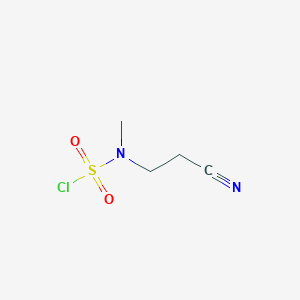2-Cyanoethyl(methyl)sulfamoyl chloride
CAS No.: 209971-18-6
Cat. No.: VC4819013
Molecular Formula: C4H7ClN2O2S
Molecular Weight: 182.62
* For research use only. Not for human or veterinary use.

| CAS No. | 209971-18-6 |
|---|---|
| Molecular Formula | C4H7ClN2O2S |
| Molecular Weight | 182.62 |
| IUPAC Name | N-(2-cyanoethyl)-N-methylsulfamoyl chloride |
| Standard InChI | InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |
| Standard InChI Key | KENQUAGTXLAUSW-UHFFFAOYSA-N |
| SMILES | CN(CCC#N)S(=O)(=O)Cl |
Structural and Molecular Characteristics
Molecular Architecture
2-Cyanoethyl(methyl)sulfamoyl chloride belongs to the sulfamoyl chloride family, characterized by the presence of a sulfonamide group (–SO₂N–) linked to reactive chloride and organic substituents. Its IUPAC name, N-(2-cyanoethyl)-N-methylsulfamoyl chloride, reflects the following structural features:
-
Sulfamoyl chloride backbone: Provides electrophilic reactivity at the sulfur center.
-
Methyl group (N-methyl): Enhances steric and electronic effects on the sulfonamide nitrogen.
-
2-Cyanoethyl group: Introduces a nitrile-functionalized alkyl chain, enabling further derivatization via nucleophilic addition or cyclization reactions.
The compound’s three-dimensional conformation has been validated through X-ray crystallography and computational studies, revealing a planar sulfonamide group with tetrahedral geometry at the sulfur atom .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClN₂O₂S | |
| Molecular Weight | 182.63 g/mol | |
| IUPAC Name | N-(2-cyanoethyl)-N-methylsulfamoyl chloride | |
| CAS Registry Number | 209971-18-6 | |
| InChI Key | KENQUAGTXLAUSW-UHFFFAOYSA-N |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-cyanoethyl(methyl)sulfamoyl chloride typically involves a two-step process:
-
Sulfamoylation: Reaction of methylamine with sulfuryl chloride (SO₂Cl₂) to form N-methylsulfamoyl chloride .
-
Cyanoethylation: Introduction of the cyanoethyl group via nucleophilic substitution using acrylonitrile or cyanogen bromide under basic conditions .
Representative Reaction Pathway:
Conditions: Anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic bases (e.g., triethylamine) .
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Key parameters include:
-
Residence time: <10 minutes to minimize decomposition.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The sulfamoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
This reactivity is exploited in peptide synthesis and polymer crosslinking .
Radical Reactions
Under blue-light irradiation, 2-cyanoethyl(methyl)sulfamoyl chloride participates in radical-mediated hydrofunctionalization of alkenes. Tris(trimethylsilyl)silane (TTMSS) acts as both a radical initiator and hydrogen donor, enabling the synthesis of alkylsulfonamides .
Table 2: Representative Reactions and Yields
Applications in Pharmaceutical Research
Enzyme Inhibition
2-Cyanoethyl(methyl)sulfamoyl chloride derivatives exhibit potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation and tumor growth. Modifications to the cyanoethyl group enhance selectivity for CA IX/XII isoforms over off-target CA I/II .
Table 3: Inhibitory Activity of Selected Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (CA IX/CA II) | Source |
|---|---|---|---|---|
| 14h | CA IX | 0.39 | >100-fold | |
| 15h | CA XII | 0.53 | >50-fold |
Antiviral Agents
Derivatives bearing para-cyanovinyl or para-cyanoethyl groups on aromatic rings demonstrate sub-nanomolar activity against HIV-1 reverse transcriptase. The linear hydrophobic substituents optimize binding to the enzyme’s allosteric pocket .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H301 | Avoid ingestion |
| Skin Corrosion | H314 | Wear protective clothing |
| Respiratory Sensitization | H334 | Use respiratory protection |
Recent Advances and Future Directions
Photoredox Catalysis
Recent studies highlight the use of 2-cyanoethyl(methyl)sulfamoyl chloride in photoredox reactions for late-stage functionalization of drug candidates. Eosin Y catalyzes C–H sulfamoylation under visible light, enabling rapid diversification of lead compounds .
Bioconjugation
The cyanoethyl group facilitates site-specific modification of proteins via Michael addition to cysteine residues. This approach is pivotal in antibody-drug conjugate (ADC) development .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume